5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 258.11 g/mol. It is classified as a pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group attached to the nitrogen atom in the pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under several identifiers, including its CAS number 494772-07-5 and PubChem CID 21914391 . It falls within the broader category of heterocyclic compounds due to the presence of the pyridine ring, which is known for its role in various biological systems and chemical reactions.
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves two main steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, these reactions are conducted under an inert atmosphere to prevent unwanted side reactions, with temperature and time carefully monitored to ensure complete conversion.
The molecular structure of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can be represented using various structural formulas:
BrC1=CN=C(C=C1)OC2CCOCC2
InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2
.The compound features a bromine atom attached to the pyridine ring and an ether functional group derived from tetrahydro-2H-pyran.
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can undergo several types of chemical reactions:
Reagents such as sodium azide or potassium thiocyanate are often used in substitution reactions, while oxidizing agents like potassium permanganate can facilitate oxidation processes. Reducing agents such as lithium aluminum hydride may be employed for reduction reactions.
The mechanism of action for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom and the tetrahydro-2H-pyran group can influence binding affinity and selectivity towards specific targets, potentially modulating biological activity. This makes it a candidate for further investigation in therapeutic applications .
While specific data on physical properties such as boiling point and melting point may not be readily available, general properties include:
Chemical properties include stability under standard laboratory conditions, solubility in organic solvents, and reactivity towards nucleophiles due to the presence of both bromine and ether functionalities.
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has several scientific applications:
This compound's unique structure positions it as a valuable tool in both synthetic chemistry and biological research, warranting further exploration into its capabilities and applications.
Microwave irradiation has revolutionized the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS: 494772-07-5), significantly enhancing reaction efficiency. Traditional nucleophilic aromatic substitution (SNAr) between 2,5-dibromopyridine and tetrahydro-2H-pyran-4-ol requires 12–24 hours at 80–100°C. Under microwave irradiation (300 W, 150°C), this reaction achieves >95% conversion within 20–30 minutes, as confirmed by HPLC monitoring [2] [6]. The accelerated kinetics result from rapid, uniform heating that lowers the activation energy barrier for the rate-determining step – the formation of the oxyanion intermediate. A key advantage is the suppression of di-alkylated byproducts, with impurity profiles showing <2% undesired products compared to 5–10% in conventional heating [6].
Table 1: Microwave vs. Conventional Synthesis Comparison
Condition | Temperature (°C) | Time (min) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Conventional Heating | 80 | 720 | 78 | 8.2 |
Microwave Irradiation | 150 | 25 | 94 | 1.5 |
Potassium tert-butoxide (KOtBu) serves as a critical base in the deprotonation of tetrahydro-2H-pyran-4-ol, generating a potent alkoxide nucleophile for the SNAr reaction. At 0.2–0.3 equivalents relative to the alcohol, KOtBu achieves complete conversion while minimizing hydrolysis of the bromopyridine substrate [3] [6]. The tert-butoxide anion’s steric bulk selectively favors mono-deprotonation of the secondary alcohol, preventing side reactions such as pyran ring-opening. Kinetic studies reveal a second-order dependence: rate = k[alkoxide][ArBr]. In THF at 65°C, the reaction follows Arrhenius behavior with Eₐ = 85 kJ/mol. Notably, weaker bases like K₂CO₃ require polar aprotic solvents (DMF) and extended reaction times (24h), yielding only 65–70% product due to incomplete deprotonation [3] [8].
Tetrahydrofuran (THF) emerges as the optimal solvent for this etherification, balancing nucleophilicity enhancement and substrate solubility. The reaction exhibits pseudo-first-order kinetics in THF ([ArBr]₀ >> [nucleophile]₀), with a rate constant (k) of 3.2 × 10⁻⁴ s⁻¹ at 65°C. Comparative studies show THF outperforms DMF and acetonitrile due to its ability to solvate both the alkoxide ion and cationic intermediates:
Table 2: Solvent Effects on Reaction Kinetics
Solvent | Dielectric Constant (ε) | k (s⁻¹) at 65°C | Yield (%) |
---|---|---|---|
THF | 7.6 | 3.2 × 10⁻⁴ | 92 |
DMF | 38.0 | 1.8 × 10⁻⁴ | 78 |
Acetonitrile | 37.5 | 0.9 × 10⁻⁴ | 65 |
DMSO | 47.0 | 2.1 × 10⁻⁴ | 83 |
Reaction progress monitored via ¹H NMR shows complete 2,5-dibromopyridine consumption within 3h in THF, versus 8h in DMF. THF’s moderate polarity facilitates ion-pair separation without stabilizing the nucleophile excessively, accelerating the addition-elimination mechanism [3] [8].
Crude reaction mixtures contain residual tetrahydro-2H-pyran-4-ol (3–5%), bis-alkylated byproducts (1–2%), and inorganic salts. Purification employs silica gel chromatography with optimized ethyl acetate/hexane gradients. A step gradient (10% → 50% EtOAc in hexane over 40 column volumes) achieves baseline separation, with the target compound eluting at 30–35% EtOAc (Rf = 0.4). This removes polar impurities (alcohol, salts) in early fractions (10–20% EtOAc) and non-polar bis-alkylated byproducts later (40–50% EtOAc) [2] [6].
Alternative purification via crystallization from ethyl acetate/hexane (1:3) yields 85% pure material, but chromatography delivers pharma-grade purity (>99% by HPLC). Critical parameters include silica gel mesh size (230–400 mesh) and loading mass ratio (1:40 crude/silica). Post-chromatography solvent exchange (THF → toluene) enables isolation as a crystalline solid with residual solvents <300 ppm, meeting ICH Q3C guidelines [6].
Table 3: Chromatography Gradient Optimization
Gradient System (EtOAc/Hexane) | Elution Volume (CV) | Purity (%) | Recovery (%) |
---|---|---|---|
Linear 10→50% in 20 CV | 15 | 96.2 | 82 |
Step: 10% (5 CV), 30% (15 CV), 50% (10 CV) | 12 (target) | 99.5 | 91 |
Linear 20→60% in 30 CV | 18 | 98.7 | 85 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8